(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cyclohexylpiperazin-1-yl)methanone
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Overview
Description
The compound contains several structural components including a pyrrole ring, a pyridine ring, and a piperazine ring. Pyrrole is a five-membered aromatic heterocycle, like pyridine, but with one fewer nitrogen atom. Piperazine is a six-membered ring containing two nitrogen atoms. These structures are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyridine rings, followed by the attachment of the piperazine ring. The exact method would depend on the specific substituents and their compatibility with various reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole, pyridine, and piperazine rings. These rings would likely be connected in a linear fashion, with the pyrrole and pyridine rings possibly interacting via pi stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the pyrrole and pyridine rings. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The pyridine ring, having a nitrogen atom, could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could allow for hydrogen bonding, potentially increasing its solubility in water .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar enones, showing a high degree of diastereo- and regioselectivity. This method has been explored for its potential in creating varied configurations of pyrrolidines, indicating the versatility of pyrrolidine synthesis techniques (Udry et al., 2014).
Another study focused on the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating the potential for innovative synthesis methods and the exploration of new compounds with unique properties (Mitsumoto & Nitta, 2004).
Crystal Structure and DFT Studies
Molecular structures of compounds related to "(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cyclohexylpiperazin-1-yl)methanone" have been confirmed through crystallographic analyses and density functional theory (DFT) calculations. Such studies are crucial for understanding the conformational and electronic properties of these compounds, which could inform their potential applications in various fields (Huang et al., 2021).
Water Solubility and Bioactivity
Research into the synthesis of water-soluble fulleropyrrolidines bearing biologically active arylpiperazines highlights the ongoing efforts to enhance the solubility and biological relevance of pyrrolidine derivatives. These compounds have been synthesized through 1,3-dipolar cycloaddition, with preliminary biological tests revealing moderate activity, suggesting their potential in medicinal chemistry (Illescas et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h4-5,8-11,16-17H,1-3,6-7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBCNKSTTVJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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